molecular formula C22H42O4 B102387 Butane-1,4-diyl dinonanoate CAS No. 15805-92-2

Butane-1,4-diyl dinonanoate

Cat. No. B102387
CAS RN: 15805-92-2
M. Wt: 370.6 g/mol
InChI Key: NSZQGANCYYPANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane-1,4-diyl dinonanoate is a chemical compound that is commonly used in scientific research. It is a type of diester that is synthesized through the reaction of butanediol and nonanoic acid. This compound has been studied extensively due to its potential applications in various fields such as medicine, materials science, and biochemistry.

Scientific Research Applications

Butane-1,4-diyl dinonanoate has several potential scientific research applications. One of the most common uses of this compound is in the field of materials science. It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. This compound can improve the flexibility and durability of these materials, making them more suitable for various applications.
Another potential application of butane-1,4-diyl dinonanoate is in the field of medicine. It has been studied for its potential use as a drug delivery system. This compound can be used to encapsulate drugs and deliver them to specific target sites in the body. This can improve the efficacy and safety of drugs, as well as reduce their side effects.

Mechanism Of Action

The mechanism of action of butane-1,4-diyl dinonanoate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains. This allows the chains to move more freely, improving the flexibility and durability of the material.

Biochemical And Physiological Effects

The biochemical and physiological effects of butane-1,4-diyl dinonanoate are not well studied. However, it is believed to have low toxicity and is generally considered safe for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of butane-1,4-diyl dinonanoate is its ability to improve the flexibility and durability of materials. This makes it a valuable additive in the production of polymers and other materials. Additionally, its low toxicity makes it safe for use in scientific research.
One limitation of butane-1,4-diyl dinonanoate is its limited solubility in water. This can make it difficult to work with in certain applications. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its effects on materials and biological systems.

Future Directions

There are several potential future directions for the study of butane-1,4-diyl dinonanoate. One area of research is in the development of new drug delivery systems. This compound has shown promise as a drug delivery vehicle, and further research could lead to the development of more effective and targeted drug therapies.
Another area of research is in the development of new materials. Butane-1,4-diyl dinonanoate has been shown to improve the flexibility and durability of materials, and further research could lead to the development of new and improved materials for various applications.
Conclusion
In conclusion, butane-1,4-diyl dinonanoate is a valuable compound that has several potential scientific research applications. Its ability to improve the flexibility and durability of materials makes it a valuable additive in the production of polymers and other materials. Additionally, its potential use as a drug delivery system makes it an exciting area of research for the development of new and more effective drug therapies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of butane-1,4-diyl dinonanoate involves the reaction of butanediol and nonanoic acid in the presence of a catalyst. The reaction takes place through an esterification process, which involves the removal of water from the reaction mixture. The resulting product is a diester with a molecular weight of 429.7 g/mol.

properties

CAS RN

15805-92-2

Product Name

Butane-1,4-diyl dinonanoate

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

4-nonanoyloxybutyl nonanoate

InChI

InChI=1S/C22H42O4/c1-3-5-7-9-11-13-17-21(23)25-19-15-16-20-26-22(24)18-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

NSZQGANCYYPANK-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC

Other CAS RN

15805-92-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.